![molecular formula C17H25N3O4S B2974082 (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034275-19-7](/img/structure/B2974082.png)
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule with two piperidine rings, which are six-membered rings containing one nitrogen atom . One of the rings has a methylsulfonyl group attached, and the other ring has a pyridin-4-yloxy group attached . These types of structures are often seen in medicinal chemistry, as they can have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the methylsulfonyl group might be susceptible to nucleophilic attack, and the piperidine nitrogen could potentially act as a base .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would be determined by the functional groups and the overall structure of the molecule .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of compounds structurally related to "(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone", emphasizing methodologies for generating piperidine derivatives, crucial for various biochemical applications. For instance, the synthesis and crystal structure of related compounds have been thoroughly investigated, revealing insights into their molecular conformations and potential for further chemical modifications. These studies demonstrate the versatility of piperidine-based compounds in synthesizing structurally complex molecules with potential biological activities (H. R. Girish et al., 2008; S. Naveen et al., 2015).
Biological Activity and Mechanistic Insights
Some derivatives of piperidine have been studied for their interaction with biological targets, such as cannabinoid receptors, offering insights into the structural requirements for biological activity. Molecular interaction studies provide a basis for the rational design of compounds with enhanced affinity and selectivity towards specific biological receptors, facilitating the development of novel therapeutic agents (J. Shim et al., 2002).
Chemical Transformations and Methodological Advancements
Research also delves into the chemical transformations involving piperidine derivatives, focusing on their utility in synthesizing a wide array of heterocyclic compounds. These studies not only expand the chemical repertoire of piperidine-based molecules but also contribute to the understanding of the underlying mechanisms of their transformations, paving the way for the development of novel synthetic strategies (T. G. Back et al., 2003).
Antimicrobial Potential
The antimicrobial potential of certain piperidine derivatives has been explored, revealing that modifications to the piperidine core can significantly impact their biological activities. Such studies are crucial for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (L. Mallesha et al., 2014).
Electrochemical and Photochemical Properties
Investigations into the electrochemical and photochemical behaviors of piperidine derivatives have unveiled their potential applications in various chemical processes. Understanding these properties is essential for the design of molecules with specific functions, such as catalysts in chemical syntheses or components in material sciences (M. Elinson et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-25(22,23)20-11-6-14(7-12-20)17(21)19-10-2-3-16(13-19)24-15-4-8-18-9-5-15/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMBIXQOXYGZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone |
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